Cas no 105253-89-2 (1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester)
1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester
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- Inchi: 1S/C12H14O4/c1-2-14-12(13)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3
- InChI Key: SRHWUBJOEUEMQP-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CC(OCC)=O)C=C2OCC1
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.184±0.06 g/cm3(Predicted)
- Boiling Point: 315.1±21.0 °C(Predicted)
1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-733025-0.05g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 0.05g |
$732.0 | 2023-05-24 | ||
| Enamine | EN300-733025-0.1g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 0.1g |
$767.0 | 2023-05-24 | ||
| Enamine | EN300-733025-0.25g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 0.25g |
$801.0 | 2023-05-24 | ||
| Enamine | EN300-733025-0.5g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 0.5g |
$836.0 | 2023-05-24 | ||
| Enamine | EN300-733025-1.0g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 1g |
$871.0 | 2023-05-24 | ||
| Enamine | EN300-733025-2.5g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 2.5g |
$1707.0 | 2023-05-24 | ||
| Enamine | EN300-733025-5.0g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 5g |
$2525.0 | 2023-05-24 | ||
| Enamine | EN300-733025-10.0g |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
105253-89-2 | 10g |
$3746.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418781-50mg |
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate |
105253-89-2 | 98% | 50mg |
¥19764.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418781-100mg |
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate |
105253-89-2 | 98% | 100mg |
¥19322.00 | 2024-08-09 |
1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester
Recent Advances in the Study of 1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester (CAS: 105253-89-2)
The compound 1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester (CAS: 105253-89-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. The study utilized a multi-step synthetic route to derivatize the core structure, yielding compounds with potent COX-2 inhibitory activity. Molecular docking studies suggested that the ethyl ester moiety plays a crucial role in binding affinity.
In the realm of neurodegenerative disease research, a team from Harvard Medical School reported in Nature Chemical Biology (2024) that derivatives of 105253-89-2 showed promising neuroprotective effects in in vitro models of Parkinson's disease. The researchers identified that the benzodioxin scaffold contributes to the compound's ability to cross the blood-brain barrier, while the acetic acid side chain could be modified to enhance target specificity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) provided new insights into the metabolic fate of this compound. Using LC-MS/MS analysis, researchers traced the hydrolysis of the ethyl ester group in vivo and characterized the resulting metabolites. These findings have important implications for drug design, suggesting that prodrug strategies could be employed to improve bioavailability.
Emerging applications in cancer therapeutics were explored in a recent ACS Medicinal Chemistry Letters article (2024), where researchers conjugated 1,4-Benzodioxin-6-acetic acid derivatives with known chemotherapeutic agents. The resulting hybrid molecules demonstrated enhanced tumor targeting in xenograft models, with the ethyl ester form showing superior stability in circulation compared to the free acid.
From a synthetic chemistry perspective, several groups have developed more efficient routes to produce 105253-89-2. A green chemistry approach published in Organic Process Research & Development (2023) achieved an 85% yield using biocatalysis, representing a significant improvement over traditional methods. This advancement could facilitate larger-scale production for preclinical studies.
Looking forward, the versatility of 1,4-Benzodioxin-6-acetic acid, 2,3-dihydro-, ethyl ester as a building block for medicinal chemistry appears promising. Current research directions include exploring its potential in targeted drug delivery systems and as a scaffold for fragment-based drug discovery. However, challenges remain in optimizing the selectivity and metabolic stability of derivatives for clinical applications.
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